

An In-depth Technical Guide to **tert-Butyl N-(4-formylbenzyl)carbamate**

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	<i>tert-Butyl N-(4-formylbenzyl)carbamate</i>
Cat. No.:	B114157

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical properties, synthesis, and potential applications of **tert-butyl N-(4-formylbenzyl)carbamate**. This compound serves as a valuable intermediate in organic synthesis and medicinal chemistry, primarily utilized in the construction of more complex molecular architectures.

Core Physical Properties

Precise experimental data for the physical properties of **tert-butyl N-(4-formylbenzyl)carbamate** is not readily available in public literature. However, data for its immediate precursor, *tert-butyl N-[[4-(hydroxymethyl)phenyl]methyl]carbamate* (CAS No. 123986-64-1), provides a useful reference point. The conversion of the hydroxymethyl group to a formyl group is expected to alter these properties.

Table 1: Physical Properties of *tert-Butyl N-[[4-(hydroxymethyl)phenyl]methyl]carbamate* (Precursor)

Property	Value	Source
CAS Number	123986-64-1	[1]
Molecular Formula	C ₁₃ H ₁₉ NO ₃	[1]
Molecular Weight	237.29 g/mol	[1]
Melting Point	97-98°C	[2]
Boiling Point	397.2°C at 760 mmHg	[3]
Density	1.106 g/cm ³	[3]
Appearance	White solid	[4]
Purity	97%	[5]

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of **tert-butyl N-(4-formylbenzyl)carbamate**. While specific spectra for the aldehyde are not widely published, the ¹H NMR data for its alcohol precursor is available and provides a basis for predicting the spectral changes upon oxidation.

¹H NMR of the Precursor, tert-Butyl N-[[4-(hydroxymethyl)phenyl]methyl]carbamate (in DMSO-d₆):

- δ 7.37 (s, 1H): NH proton of the carbamate.
- δ 7.22 (dd, J = 27.8, 8.0 Hz, 4H): Aromatic protons of the benzene ring.
- δ 5.13 (t, J = 5.7 Hz, 1H): OH proton of the hydroxymethyl group.
- δ 4.46 (d, J = 5.7 Hz, 2H): CH₂ protons of the hydroxymethyl group.
- δ 4.10 (d, J = 6.1 Hz, 2H): CH₂ protons of the benzyl group attached to the nitrogen.
- δ 1.36 (s, 9H): Protons of the tert-butyl group.[\[4\]](#)

Upon oxidation of the alcohol to the aldehyde, the signals corresponding to the hydroxymethyl group (δ 5.13 and δ 4.46) would disappear and be replaced by a characteristic aldehyde proton signal (CHO) typically found further downfield, around δ 9-10 ppm.

Experimental Protocols

The synthesis of **tert-butyl N-(4-formylbenzyl)carbamate** is typically achieved through a two-step process: the protection of 4-(aminomethyl)benzyl alcohol followed by the oxidation of the alcohol to the aldehyde.

Step 1: Synthesis of tert-Butyl N-[[4-(hydroxymethyl)phenyl]methyl]carbamate

This procedure involves the protection of the amino group of 4-(aminomethyl)benzyl alcohol with a tert-butoxycarbonyl (Boc) group.

Materials:

- 4-(aminomethyl)benzenemethanol
- Di-tert-butyl dicarbonate (Boc₂O)
- Dichloromethane (CH₂Cl₂)
- Silica gel for column chromatography
- Dichloromethane and ethyl acetate (for elution)

Procedure:

- A mixture of 4-(aminomethyl)benzenemethanol (1 g, 7.29 mmol) and di-tert-butyl dicarbonate (1.59 g, 7.29 mmol) in dichloromethane (30 mL) is reacted at room temperature with stirring overnight.[4]
- Upon completion of the reaction, the reaction mixture is concentrated under reduced pressure to remove the solvent.[4]

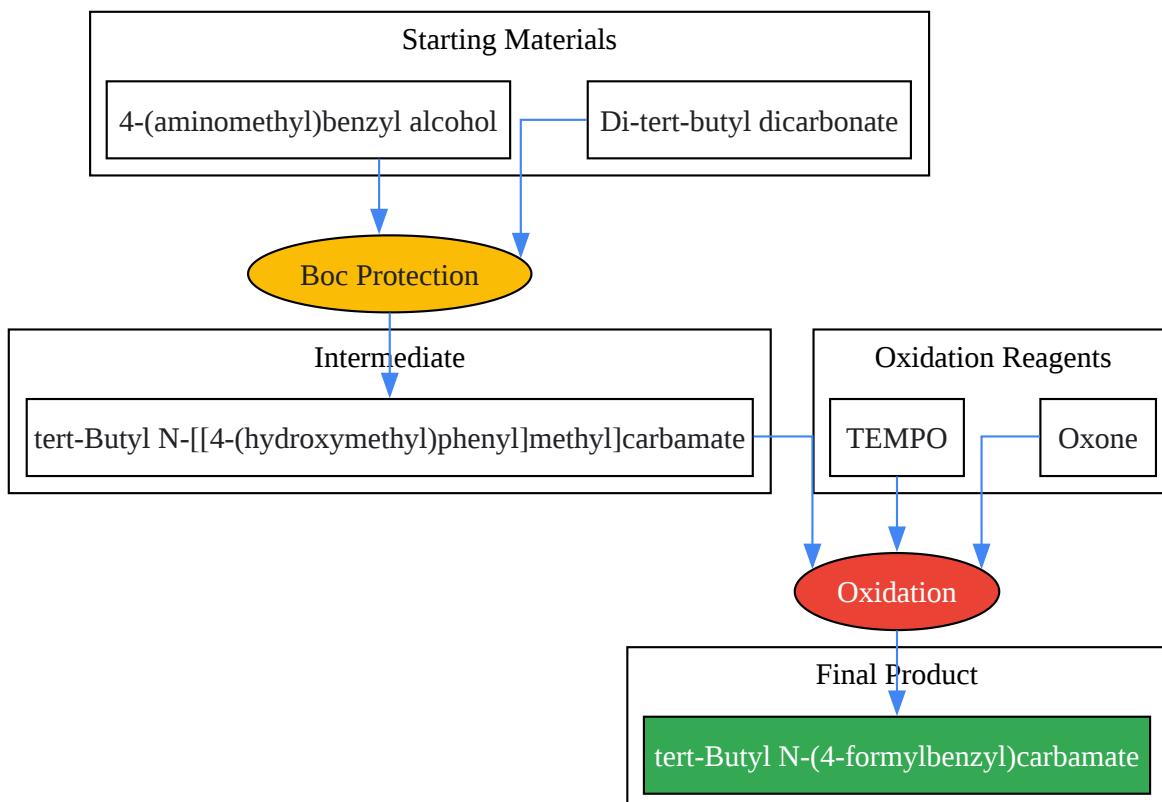
- The crude product is purified by silica gel column chromatography with an eluent of dichloromethane and ethyl acetate (1:1, v/v) to afford tert-butyl 4-(hydroxymethyl)benzylcarbamate as a white solid.[4]

Step 2: Oxidation of tert-Butyl N-[[4-(hydroxymethyl)phenyl]methyl]carbamate to tert-Butyl N-(4-formylbenzyl)carbamate

The oxidation of the primary alcohol to the corresponding aldehyde can be achieved using various modern oxidation methods that are selective and proceed under mild conditions. A general protocol using a TEMPO-catalyzed oxidation is described below.

Materials:

- tert-Butyl N-[[4-(hydroxymethyl)phenyl]methyl]carbamate
- (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO)
- Oxone (Potassium peroxyomonosulfate)
- Tetrabutylammonium bromide (TBABr)
- Dichloromethane (CH_2Cl_2)
- Silica gel for column chromatography
- Hexanes and ethyl acetate (for elution)


Procedure:

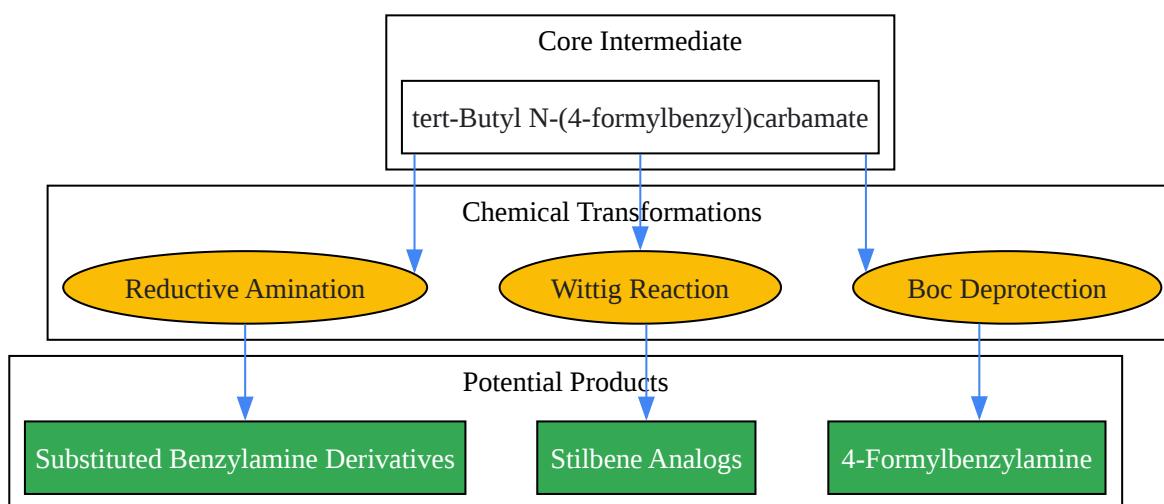
- To a solution of tert-butyl N-[[4-(hydroxymethyl)phenyl]methyl]carbamate (1 mmol) and tetrabutylammonium bromide (4 mol %, 0.04 mmol) in dichloromethane (5 mL), add TEMPO (1 mol %, 0.01 mmol) as a 0.1 M solution in the same solvent.[6]
- Add Oxone (2.2 equivalents, 2.2 mmol) to the mixture.[6]

- Stir the mixture for 12 hours at room temperature, monitoring the reaction by Thin Layer Chromatography (TLC).[\[6\]](#)
- After the reaction is complete, remove the solvent under reduced pressure.[\[6\]](#)
- Purify the remaining solid by column chromatography on silica gel using a mixture of hexanes and ethyl acetate (e.g., 10:1) as the eluent to yield the final product, **tert-butyl N-(4-formylbenzyl)carbamate**.[\[6\]](#)

Logical Workflow for Synthesis

The synthetic pathway for **tert-butyl N-(4-formylbenzyl)carbamate** can be visualized as a logical progression from the starting material to the final product.

[Click to download full resolution via product page](#)


Caption: Synthetic pathway for **tert-butyl N-(4-formylbenzyl)carbamate**.

Applications in Synthesis

tert-Butyl N-(4-formylbenzyl)carbamate is a bifunctional molecule containing a protected amine and a reactive aldehyde. This structure makes it a valuable building block in the synthesis of various pharmaceutical and chemical entities. The Boc-protecting group offers stability under a range of reaction conditions and can be readily removed under acidic conditions, while the formyl group can participate in reactions such as reductive amination, Wittig reactions, and the formation of imines and oximes.

The general utility of carbamates as structural motifs in drugs is well-established, as they can increase biological activity and improve pharmacokinetic properties.^[7] While specific applications of **tert-butyl N-(4-formylbenzyl)carbamate** in signaling pathways are not detailed in the literature, its role as a synthetic intermediate is clear. For instance, similar carbamate derivatives are used in the synthesis of compounds with potential anti-inflammatory activity.

The logical workflow for its utilization as a synthetic intermediate is depicted below.

[Click to download full resolution via product page](#)

Caption: Role as a versatile synthetic intermediate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. tert-Butyl [4-(hydroxymethyl)benzyl]carbamate | C13H19NO3 | CID 2794813 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. biosynce.com [biosynce.com]
- 3. molbase.com [molbase.com]
- 4. (4-HYDROXYMETHYL-BENZYL)-CARBAMIC ACID TERT-BUTYL ESTER | 123986-64-1 [chemicalbook.com]
- 5. 4-(Aminomethyl)benzyl alcohol, N-BOC protected | 123986-64-1 [sigmaaldrich.com]
- 6. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 7. scbt.com [scbt.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to tert-Butyl N-(4-formylbenzyl)carbamate]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b114157#tert-butyl-n-4-formylbenzyl-carbamate-physical-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com